molecular formula C8H10ClF2N B15328984 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride CAS No. 1191908-45-8

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B15328984
CAS No.: 1191908-45-8
M. Wt: 193.62 g/mol
InChI Key: NQFUIZOIKVFLIM-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride (CAS: 1191908-45-8) is a fluorinated phenylalkylamine hydrochloride salt with the molecular formula C₈H₁₀ClF₂N and a molecular weight of 193.62 g/mol . The compound features a 2,5-difluorophenyl group attached to an ethylamine backbone, protonated as a hydrochloride salt.

Properties

IUPAC Name

1-(2,5-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUIZOIKVFLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191908-45-8
Record name Benzenemethanamine, 2,5-difluoro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191908-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane to form 2,5-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,5-difluorophenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis pathways:

Compound Name Substituents/Phenyl Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Synthesis Notes
1-(2,5-Difluorophenyl)ethan-1-amine HCl 2,5-difluoro C₈H₁₀ClF₂N 193.62 Synthesized via HCl in 1,4-dioxane and Pd/C catalysis (similar to positional isomers) . No NMR/MS data provided in evidence.
(S)-1-(3,5-Difluorophenyl)ethan-1-amine HCl 3,5-difluoro (positional isomer) C₈H₁₀ClF₂N 193.62 ¹H NMR (D₂O): δ 6.98–6.83 (aromatic H), 4.45–4.38 (m, 1H), 1.51–1.48 (d, 3H). Synthesized via Pd/C hydrogenation and HCl .
1-(2,3-Difluorophenyl)ethan-1-amine HCl 2,3-difluoro (positional isomer) C₈H₁₀ClF₂N 193.62 Commercially available (CAS: 1427378-79-7); suppliers verified via ECHEMI .
1-(2,5-Difluorophenyl)propan-1-amine HCl Ethyl → propyl chain extension C₉H₁₂ClF₂N 207.65 Listed by American Elements; no safety or spectral data available .
2-(2-Fluoro-5-methylphenyl)ethan-1-amine HCl 2-fluoro, 5-methyl (non-fluorinated) C₉H₁₃ClFN 189.66 LCMS: [M+H]⁺ = 238.2; synthesized via dicyandiamide coupling .
2C-T-7 (1f) 4-propylthio, 2,5-dimethoxy C₁₃H₂₂ClNO₂S 291.84 Biased agonism studies; prepared via reported thioether formation .

Structural and Electronic Comparisons

  • Positional Isomers: The 2,5-difluoro substitution pattern distinguishes the target compound from 3,5- and 2,3-difluoro isomers. For example, (S)-1-(3,5-Difluorophenyl)ethan-1-amine HCl exhibits distinct aromatic proton shifts (δ 6.98–6.83 ppm) compared to the target compound, though direct NMR comparisons are unavailable .
  • Chain Length Variants :
    Extending the ethylamine backbone to propyl (1-(2,5-difluorophenyl)propan-1-amine HCl ) increases molecular weight by ~14 g/mol, likely enhancing lipophilicity and membrane permeability .

  • Substituent Effects :
    Replacing fluorine with a methyl group (e.g., 2-(2-fluoro-5-methylphenyl)ethan-1-amine HCl ) introduces an electron-donating substituent, altering electronic density and LCMS profiles ([M+H]⁺ = 238.2 vs. 193.62 for the target) . Thioether analogs like 2C-T-7 demonstrate how bulkier substituents (e.g., propylthio) impact serotonin receptor activity .

Q & A

Q. What computational methods predict its interaction with biological targets?

  • Methodological Answer :
  • MD Simulations : GROMACS simulations (CHARMM36 force field) assess binding mode stability over 100 ns .
  • Free Energy Perturbation : Calculate ΔΔG for fluorine substitutions using Schrödinger FEP+ .

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